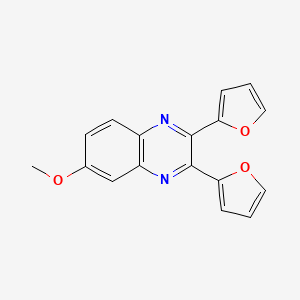

2,3-Di-2-furanyl-6-methoxyquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(furan-2-yl)-6-methoxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-20-11-6-7-12-13(10-11)19-17(15-5-3-9-22-15)16(18-12)14-4-2-8-21-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERKANPWIRULOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Di 2 Furanyl 6 Methoxyquinoxaline and Analogous Structures

Classical Condensation Approaches for Quinoxaline (B1680401) Formation

The traditional and most fundamental method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This approach, established by Körner and Hinsberg in 1884, remains a widely used and versatile strategy. nih.gov

Condensation Reactions Utilizing 1,2-Dicarbonyl Precursors

The core of classical quinoxaline synthesis is the reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov For the specific synthesis of 2,3-Di-2-furanyl-6-methoxyquinoxaline, the required precursors are 4-methoxy-1,2-phenylenediamine and 2,2'-furil (a 1,2-dicarbonyl compound where the carbonyl groups are flanked by furan (B31954) rings).

The reaction is typically carried out in a suitable solvent, and various catalysts can be employed to improve reaction rates and yields. While some reactions can proceed at room temperature, others may require elevated temperatures. nih.gov A range of catalysts have been explored for this condensation, including both acidic and metallic catalysts. The choice of catalyst and solvent system can significantly impact the efficiency of the reaction. For instance, ammonium (B1175870) bifluoride in aqueous ethanol (B145695) has been shown to be an effective catalyst for the synthesis of various quinoxaline derivatives, yielding products in high yields. nih.gov

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine, 1,2-dicarbonyl compounds | Nitrilotris(methylenephosphonic acid) | - | 80-97% | nih.gov |

| o-phenylenediamine, 1,2-dicarbonyl compounds | Ammonium bifluoride / Aqueous ethanol | - | 90-98% | nih.gov |

| o-phenylenediamine, 1,2-dicarbonyl compounds | Glycerol / Water | 90 °C, 4-6 min | 85-91% | encyclopedia.pub |

Strategic Functionalization of the Quinoxaline Backbone

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These modern strategies aim to reduce waste, energy consumption, and the use of hazardous materials.

Multicomponent Reaction (MCR) Implementations

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and convergent approach to complex molecules like quinoxalines. mdpi.com A three-component free-radical cascade reaction has been described for the synthesis of quinoxalin-2(1H)-one derivatives containing perfluoroalkyl groups in moderate to excellent yields under mild conditions. mdpi.com Another example involves a three-component reaction utilizing CF3SO2Na, unactivated alkenes, and quinoxalin-2(1H)-ones. mdpi.com These methods provide rapid access to a diverse range of quinoxaline derivatives from simple starting materials.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and often improve yields. sapub.org The synthesis of quinoxalines is no exception, with numerous protocols demonstrating the benefits of microwave assistance. The condensation of o-phenylenediamines with α-dicarbonyl compounds in ethanol under microwave irradiation can produce quinoxalines in high yields with short reaction times. sapub.org This method often leads to pure products without the need for extensive purification, and the use of ethanol as a solvent is more environmentally benign than many traditional organic solvents. sapub.org

| Reactants | Method | Advantages | Reference |

|---|---|---|---|

| o-phenylenediamine, α-dicarbonyl derivatives | Microwave irradiation in ethanol | High yield, short reaction time, pure products, use of a green solvent | sapub.org |

Application of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoxalines. This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. encyclopedia.pub Water has been successfully employed as a green solvent for the synthesis of quinoxalines. nih.gov The use of heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, allows for easy separation and recycling of the catalyst, reducing waste and cost. nih.gov Furthermore, organocatalysis, which avoids the use of potentially toxic metals, has been successfully applied to quinoxaline synthesis. nih.gov These approaches not only minimize the environmental impact but also often lead to simpler and more efficient synthetic processes. encyclopedia.pub

Synthesis of N-Oxide Derivatives and Related Analogues

The introduction of N-oxide moieties to the quinoxaline scaffold is a significant strategy in medicinal chemistry, often enhancing the biological activities of the parent compound. mdpi.com The synthesis of quinoxaline N-oxides, particularly quinoxaline 1,4-dioxides, is well-established, with the Beirut reaction being a prominent and efficient method. nih.gov This reaction facilitates the heterocyclization of benzofuroxans (benzofurazan N-oxides) with compounds containing active methylene (B1212753) groups, such as β-diketones or enamines, to yield a variety of substituted quinoxaline 1,4-dioxides. nih.govmdpi.com

The general mechanism involves the reaction of a substituted benzofuroxan (B160326) with a suitable diketone or enol. nih.govsemanticscholar.org To synthesize an N-oxide analogue of this compound, one would theoretically start with 5-methoxybenzofuroxan and 1,2-di(furan-2-yl)ethane-1,2-dione. The reaction proceeds via nucleophilic attack and subsequent cyclization to form the quinoxaline 1,4-dioxide ring system. Various bases such as triethylamine (B128534) (TEA) or potassium hydroxide (B78521) in methanol (B129727) can be employed to facilitate the reaction. mdpi.comnih.gov

An alternative approach is the direct oxidation of a pre-synthesized quinoxaline ring. researchgate.net Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this N-oxidation process. researchgate.net This method would involve synthesizing this compound first and then treating it with an oxidizing agent to yield the corresponding N-oxide or di-N-oxide.

Detailed research findings from the synthesis of analogous structures provide insight into the reaction conditions and expected outcomes. For instance, the reaction of 5-methoxybenzofuroxan N-oxide with diethyl malonate yields 2-carboethoxy-3-hydroxy-6-methoxyquinoxaline-di-N-oxide, demonstrating the feasibility of incorporating the methoxy (B1213986) substituent at the 6-position of the quinoxaline ring. mdpi.com

Research Findings on the Synthesis of Quinoxaline 1,4-Dioxide Analogues

The following tables summarize the synthesis of various quinoxaline 1,4-dioxide derivatives using the Beirut reaction, illustrating the versatility of this method with different benzofuroxans and active methylene compounds.

| Product Name | Starting Materials | Reaction Time | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | Benzofuroxan N-oxide, Dimethyl malonate | 2 h | 78.6 | 161.0–161.2 |

| 2-carboethoxy-3-hydroxyquinoxaline-di-N-oxide | Benzofuroxan N-oxide, Diethyl malonate | 4 h | 63.9 | Not Specified |

| 2-carboethoxy-3-hydroxy-6-methoxyquinoxaline-di-N-oxide | 5-methoxy benzofuroxan N-oxide, Diethyl malonate | 4 h | Not Specified | Not Specified |

The general procedure for the syntheses listed in Table 1 involves adding a β-diketone ester to a solution of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF). A solution of the corresponding benzofuroxan N-oxide in THF is then added, and the mixture is stirred at room temperature. mdpi.com

| Starting Quinoxaline | Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|---|

| 6-substituted-2,3-diphenyl quinoxalines | m-Chloro per benzoic acid (m-CPBA) | 6-substituted-2,3-diphenyl quinoxaline 1,4-di-N-oxides | Dichloromethane (DCM) solvent |

The synthesis described in Table 2 illustrates the direct oxidation method, where the pre-formed quinoxaline ring is oxidized to its corresponding 1,4-di-N-oxide. This method is an alternative pathway to access these derivatives. researchgate.net The reaction typically involves stirring the quinoxaline with m-CPBA in a suitable solvent like dichloromethane. researchgate.net

These methodologies demonstrate robust pathways for the synthesis of quinoxaline N-oxides. By selecting the appropriately substituted benzofuroxan and a difuranyl dicarbonyl compound, the synthesis of this compound 1,4-dioxide is theoretically achievable via the Beirut reaction. Alternatively, direct oxidation of the parent quinoxaline provides another viable synthetic route.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise assignment of atoms within the molecular structure. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,3-Di-2-furanyl-6-methoxyquinoxaline is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum would be characterized by signals in both the aromatic and aliphatic regions.

The quinoxaline (B1680401) ring protons are expected to appear as a three-proton system. The proton at the C5 position, being adjacent to the fused pyrazine (B50134) ring, would likely appear as a doublet. The proton at C7, influenced by the methoxy (B1213986) group, and the proton at C8 would also present as distinct signals, likely a doublet of doublets and a doublet, respectively. The single methoxy group protons (-OCH₃) would produce a sharp singlet, typically found in the upfield region around 3.9 ppm. mdpi.com

The two furan (B31954) rings are chemically equivalent due to the symmetrical substitution at the C2 and C3 positions of the quinoxaline core. However, the three protons on each furan ring are chemically distinct. They would appear as three separate signals, each integrating to two protons (one for each furan ring). These typically manifest as doublet of doublets or multiplets, reflecting the coupling between adjacent protons on the furan ring. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on analogous structures and standard chemical shift ranges.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.0 - 7.8 | d | ~9.0 | 1H | Quinoxaline H-8 |

| ~7.4 - 7.3 | dd | ~9.0, ~2.5 | 1H | Quinoxaline H-7 |

| ~7.2 - 7.1 | d | ~2.5 | 1H | Quinoxaline H-5 |

| ~7.7 - 7.6 | dd | ~1.8, ~0.8 | 2H | Furanyl H-5' |

| ~7.3 - 7.2 | dd | ~3.6, ~0.8 | 2H | Furanyl H-3' |

| ~6.6 - 6.5 | dd | ~3.6, ~1.8 | 2H | Furanyl H-4' |

| ~3.9 | s | - | 3H | Methoxy (-OCH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, a total of 11 distinct signals would be expected in the broadband-decoupled spectrum, accounting for the 17 carbon atoms in the structure, with several carbons being chemically equivalent.

The spectrum would show signals for the six unique carbons of the quinoxaline core, the single methoxy carbon, and the four unique carbons of the two equivalent furan rings. The carbons of the quinoxaline ring directly bonded to nitrogen (C2 and C3) are expected at a lower field. The carbon bearing the methoxy group (C6) would also be significantly deshielded. The methoxy carbon itself would appear as a distinct signal in the aliphatic region, typically around 55-60 ppm. mdpi.com The carbons of the furan rings would have characteristic shifts in the aromatic region. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on analogous structures and standard chemical shift ranges.

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C6 |

| ~148.0 | C2/C3 |

| ~145.0 | Furanyl C5' |

| ~144.0 | Furanyl C2' |

| ~141.0 | C4a/C8a |

| ~137.0 | C4a/C8a |

| ~129.0 | C8 |

| ~122.0 | C5 |

| ~115.0 | Furanyl C3' |

| ~112.0 | Furanyl C4' |

| ~106.0 | C7 |

| ~56.0 | Methoxy (-OCH₃) |

Application of Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.net

A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity within the quinoxaline and furan ring systems. For example, it would show cross-peaks between H-7 and H-8 on the quinoxaline ring. ias.ac.in

An HMBC spectrum maps long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons and linking the substituent groups to the main quinoxaline framework. For instance, a correlation between the methoxy protons (~3.9 ppm) and the C6 carbon (~157.0 ppm) would definitively confirm the position of the methoxy group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for this compound would display characteristic absorption bands corresponding to its key structural features.

Aromatic C-H Stretching: Bands would appear above 3000 cm⁻¹, typical for C-H bonds on aromatic rings (both the quinoxaline and furan moieties).

C=N and C=C Stretching: The quinoxaline ring contains both C=N (imine) and C=C bonds. These would give rise to a series of sharp absorption bands in the 1620-1450 cm⁻¹ region.

C-O-C Stretching: The presence of the methoxy group and the furan rings would result in strong C-O (ether) stretching vibrations. The aryl-alkyl ether of the methoxy group would show a characteristic asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. The C-O-C stretch within the furan rings would also appear in this fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound Predicted values based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoxaline, Furan) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1620 - 1580 | C=N Stretch | Imine (Quinoxaline) |

| 1550 - 1450 | C=C Stretch | Aromatic (Quinoxaline, Furan) |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-alkyl ether / Furan |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a conjugated system by measuring the absorption of UV and visible light. researcher.life The extensive π-system of this compound, which spans the quinoxaline core and the two furan rings, is expected to produce distinct absorption bands. semanticscholar.orgresearchgate.net

π → π Transitions:* Intense absorption bands are expected at shorter wavelengths (typically 250-350 nm), corresponding to π → π* transitions within the highly conjugated aromatic system. Multiple bands may appear due to the complex nature of the chromophore. nih.gov

n → π Transitions:* A weaker, lower-energy (longer wavelength) absorption band may be observed, arising from the n → π* transition involving the lone pair electrons on the nitrogen atoms of the pyrazine ring. ias.ac.in

Table 4: Predicted UV-Vis Absorption Data for this compound Predicted values based on typical electronic transitions for quinoxaline systems.

| λmax (nm) | Type of Transition | Chromophore |

| ~260-280 | π → π | Furan and Benzenoid rings |

| ~340-360 | π → π | Full conjugated quinoxaline-furan system |

| >380 | n → π* | Pyrazine ring nitrogens |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular formula is C₁₇H₁₂N₂O₃. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. The monoisotopic mass is calculated to be 292.0848 g/mol . ias.ac.in

The electron ionization (EI-MS) spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 292. The fragmentation pattern would likely involve initial losses of stable small molecules or radicals. Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 277.

Subsequent loss of carbon monoxide (CO) from the resulting ion to yield a fragment at m/z = 249.

Cleavage of the furan rings, potentially through the loss of CO or formyl radicals (•CHO).

Table 5: Predicted Mass Spectrometry Data for this compound Predicted values based on molecular formula and common fragmentation patterns.

| m/z | Ion | Predicted Origin |

| 292 | [M]⁺ | Molecular Ion |

| 277 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 263 | [M - CHO]⁺ | Loss of a formyl radical |

| 249 | [M - CH₃ - CO]⁺ | Loss of CO from the [M - CH₃]⁺ fragment |

X-ray Diffraction Analysis for Solid-State Structural Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While the synthesis and spectroscopic characterization of various quinoxaline derivatives are documented, detailed solid-state structural analysis through X-ray diffraction for this particular molecule has not been reported in the reviewed sources.

The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide invaluable information for this compound, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Crystal System and Space Group: These define the symmetry of the crystal, offering insights into the packing of the molecules.

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule, revealing the spatial orientation of the furan rings relative to the quinoxaline core and the conformation of the methoxy group.

Intermolecular Interactions: The presence and nature of non-covalent interactions such as π-π stacking, C-H···N, or C-H···O hydrogen bonds, which are crucial for understanding the stability of the crystal packing and can influence the material's physical properties.

In the absence of experimental data for the target compound, analysis of structurally related molecules can offer predictive insights. For instance, studies on other 2,3-disubstituted quinoxalines often reveal a non-coplanar arrangement between the quinoxaline ring system and the substituents at the 2- and 3-positions. The degree of this twisting is influenced by the steric bulk and electronic nature of the substituent groups.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₇H₁₂N₂O₃ |

| Formula Weight | 292.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | Value not available |

| Absorption Coefficient (mm⁻¹) | Value not available |

| F(000) | Value not available |

| Crystal Size (mm³) | Value not available |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | Value not available |

| Final R indices [I > 2σ(I)] | Value not available |

| R indices (all data) | Value not available |

Should X-ray diffraction data for this compound become available, it would be instrumental in correlating its solid-state structure with its photophysical and electronic properties, providing a deeper understanding of its potential applications.

Computational Chemistry and Theoretical Investigations of the Chemical Compound

Electronic Structure Calculations and Quantum Chemical Modeling

Quantum chemical modeling is a cornerstone of modern chemical research, enabling the detailed examination of molecular properties that are often challenging to probe experimentally. For a molecule like 2,3-Di-2-furanyl-6-methoxyquinoxaline, these methods can predict its three-dimensional structure, spectroscopic signatures, and electronic behavior with a high degree of accuracy.

Density Functional Theory (DFT) stands out as a widely used and reliable method for the computational study of quinoxaline (B1680401) derivatives. asianpubs.orgnih.govresearchgate.net The B3LYP functional, often paired with a basis set such as 6-311G++(d,p), is a common choice for achieving a balance between computational cost and accuracy in predicting the molecular geometries of such heterocyclic systems. researchgate.netdoaj.org

Table 1: Predicted Conformational Properties of this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| Dihedral Angle (Quinoxaline-Furan) | Multiple low-energy conformers with varying dihedral angles are expected. |

| Global Minimum Energy Conformation | Likely a non-planar arrangement to minimize steric strain between the furan (B31954) rings. |

| Methoxy (B1213986) Group Orientation | The orientation will be optimized to maximize electronic stabilization. |

This table is based on expected outcomes from DFT calculations on structurally related molecules.

Computational methods can reliably predict various spectroscopic parameters, which are invaluable for the characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. asianpubs.org For this compound, these calculations would predict the specific resonance frequencies for each proton and carbon atom, aiding in the interpretation of experimental NMR spectra. derpharmachemica.com The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the electron-donating and -withdrawing nature of the substituents.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. mdpi.com For the target molecule, characteristic vibrational modes would include C-H stretching of the aromatic and furan rings, C=N and C=C stretching within the quinoxaline core, and C-O stretching of the methoxy and furan groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. mdpi.com This approach can calculate the energies of electronic transitions from the ground state to various excited states. For this compound, the TD-DFT calculations would likely predict strong absorptions in the UV-visible region, corresponding to π-π* transitions within the extended conjugated system. The positions of the absorption maxima (λmax) would be sensitive to the conformation of the molecule and the electronic effects of the substituents. nih.gov

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Expected Range/Characteristic |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Aromatic and furan protons in the 7.0-9.0 ppm range; Methoxy protons around 3.9-4.1 ppm. |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic and furan carbons in the 100-160 ppm range; Methoxy carbon around 55-60 ppm. |

| IR | Vibrational Frequencies (cm⁻¹) | C=N stretching (~1600-1650 cm⁻¹), C-O stretching (~1000-1250 cm⁻¹). |

| UV-Vis | Absorption Maxima (λmax) | Multiple bands in the UV-Vis region, with the lowest energy transition likely above 300 nm. |

This table presents expected values based on computational studies of analogous compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. doaj.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be delocalized over the electron-rich furan rings and the quinoxaline system, while the LUMO is likely to be distributed predominantly over the electron-deficient pyrazine (B50134) part of the quinoxaline core. The electron-donating methoxy group would raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. nih.gov A smaller energy gap is also associated with a red-shift in the UV-Vis absorption spectrum.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively high due to electron-rich furan and methoxy groups. |

| LUMO Energy | Lowered by the electron-withdrawing quinoxaline core. |

| HOMO-LUMO Energy Gap | Expected to be moderately small, indicating potential for electronic applications. |

| Electron Density Distribution | High electron density on the furan rings and the methoxy oxygen; lower density on the pyrazine ring. |

This table is a qualitative prediction based on the electronic nature of the constituent moieties.

Reaction Pathway and Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. rsc.org For this compound, theoretical studies could elucidate the mechanisms of its synthesis or its subsequent reactions. For example, the synthesis often involves the condensation of a diamine with a diketone. Computational modeling could detail the steps of this reaction, including the energies of intermediates and transition states, providing a deeper understanding of the reaction kinetics and thermodynamics.

Furthermore, the reactivity of the furan rings in electrophilic substitution reactions or Diels-Alder cycloadditions could be explored. pharmaguideline.com The methoxy group can also influence the regioselectivity of reactions on the quinoxaline ring. Computational studies can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electrostatic potential and Fukui functions.

Computational Approaches for Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govtandfonline.comnih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties.

For a class of compounds including this compound, a QSAR study could be developed to predict their potential as, for example, anticancer or antimicrobial agents. mdpi.comresearchgate.net The process would involve:

Calculating Molecular Descriptors: A wide range of descriptors, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and topological indices, would be calculated for a set of related quinoxaline derivatives.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Such studies can provide valuable insights into the key structural features that govern the desired property, thereby guiding the design of new, more potent, or selective molecules. researchgate.netresearchgate.netnih.gov The presence of the two furan rings and the methoxy group in this compound would contribute significantly to its calculated descriptors and, consequently, its predicted activity in such models. nih.gov

Reactivity, Chemical Transformations, and Derivatization Strategies

Mechanistic Insights into Quinoxaline (B1680401) and Furan (B31954) Ring Reactivity

The reactivity of 2,3-Di-2-furanyl-6-methoxyquinoxaline is a composite of the individual electronic properties of its constituent rings. The quinoxaline nucleus is a π-deficient system, which generally makes it susceptible to nucleophilic attack. However, the presence of the electron-donating methoxy (B1213986) group at the 6-position significantly modulates this reactivity. This substituent increases the electron density of the benzene (B151609) ring of the quinoxaline core, making it more amenable to electrophilic aromatic substitution.

Electrophilic attack is most likely to occur on the electron-rich furan rings or the activated benzene ring of the quinoxaline. The precise regioselectivity of such reactions would depend on the nature of the electrophile and the reaction conditions. For instance, milder electrophiles would likely react preferentially at the most activated positions of the furan rings.

Functional Group Interconversions and Modifications of the Methoxy Group

The methoxy group at the 6-position of the quinoxaline ring is a key site for functional group interconversion, allowing for the synthesis of a variety of derivatives with modified properties. A primary transformation is the O-demethylation to yield the corresponding 6-hydroxyquinoxaline derivative. This conversion can be achieved using various reagents, each with its own advantages and substrate scope.

| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |

| Boron Halides | Boron tribromide (BBr₃) | Dichloromethane (DCM), low temperature | Highly effective but requires careful handling due to its reactivity. |

| Aluminum Halides | Aluminum trichloride (B1173362) (AlCl₃) | Dichloromethane or other inert solvents, often with heating | A strong Lewis acid that can effect demethylation. |

| Strong Acids | Hydrobromic acid (HBr) | Acetic acid or water, reflux | A classic method, though conditions can be harsh. |

| Nucleophilic Reagents | Sodium ethanethiolate (NaSEt) or other thiolates | N,N-Dimethylformamide (DMF), reflux | A nucleophilic demethylation approach. |

The resulting hydroxyl group can then serve as a handle for further modifications, such as etherification or esterification, to introduce a wide array of new functionalities.

Synthesis of Complex Quinoxaline-Furan Hybrid Architectures

The unique structural and electronic properties of this compound make it an attractive building block for the construction of more complex molecular architectures, such as macrocycles and polymers. The nitrogen atoms in the quinoxaline ring and the oxygen atoms of the furan rings can act as coordination sites for metal ions, suggesting the potential use of this compound as a ligand in the formation of metal-organic frameworks (MOFs). unl.eduuantwerpen.benih.govresearchgate.netscispace.com The extended π-system of the molecule also makes it a candidate for incorporation into conjugated polymers with potential applications in organic electronics.

Furthermore, derivatized versions of this compound, for instance, those bearing terminal alkyne or halide functionalities, could be employed in cross-coupling reactions to synthesize larger, well-defined oligomeric or polymeric structures.

Strategies for Introducing Diverse Substituents to Modulate Molecular Properties

The introduction of diverse substituents onto the quinoxaline or furan rings is a powerful strategy to fine-tune the physicochemical and biological properties of the parent molecule. Several synthetic methodologies can be envisioned for this purpose.

Electrophilic Aromatic Substitution:

Given the electron-rich nature of the furan rings and the activated quinoxaline core, electrophilic aromatic substitution reactions are a viable approach for introducing new functional groups.

Vilsmeier-Haack Reaction: This reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgchemistrysteps.comorganic-chemistry.org It is anticipated that this reaction would lead to the introduction of an aldehyde group onto one of the furan rings, likely at the 5-position. ijpcbs.comwikipedia.orgchemistrysteps.comorganic-chemistry.org

Halogenation: The use of electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), could be employed to introduce bromine or chlorine atoms onto the furan or quinoxaline rings. The regioselectivity would be influenced by the reaction conditions and the relative activation of the different positions.

Metal-Catalyzed Cross-Coupling Reactions:

To achieve more complex substitutions, a common strategy involves the initial introduction of a halogen atom, which can then participate in various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: If a halogenated derivative of this compound were prepared, it could undergo Sonogashira coupling with terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is a powerful tool for the formation of carbon-carbon bonds and could be used to attach a wide variety of alkyne-containing moieties. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

| Reaction Type | Reagents | Expected Outcome |

| Vilsmeier-Haack | POCl₃, DMF | Formylation of a furan ring |

| Halogenation | NBS or NCS | Bromination or chlorination of a furan or quinoxaline ring |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Coupling of a halogenated derivative with an alkyne |

By employing these and other synthetic strategies, a diverse library of derivatives based on the this compound scaffold can be generated, enabling the systematic exploration of its potential in various scientific fields.

Exploration of Structure Performance Relationships in Advanced Materials Science Applications

Application in Optoelectronic Materials

The inherent electronic characteristics of the quinoxaline (B1680401) scaffold make it a promising component for organic optoelectronic devices. The structural diversity of quinoxaline derivatives allows for precise customization of molecular structures, enabling the fine-tuning of their properties for specific applications. eurjchem.comnih.gov

Electron Transporting Properties

Quinoxaline derivatives are recognized as a promising class of materials for charge transport applications. eurjchem.com The quinoxaline ring system is inherently electron-deficient, which facilitates the acceptance and transport of electrons. This characteristic makes compounds like 2,3-Di-2-furanyl-6-methoxyquinoxaline potential n-type materials for organic electronics. The performance of such materials is largely governed by the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO level is desirable for efficient electron injection from cathodes and stable transport.

Table 1: Representative Electrochemical Properties of Substituted Quinoxaline Derivatives

| Quinoxaline Derivative Series | Substituent Group | LUMO Energy Level (eV) | Reference |

|---|---|---|---|

| Qx45 Series | Methyl (donating) | -3.29 | eurjchem.com |

| Qx45 Series | Bromo (withdrawing) | -3.38 | eurjchem.com |

| Qx45 Series | Nitro (withdrawing) | -3.43 | eurjchem.com |

Fluorescence and Electroluminescence Characteristics

The extended π-conjugated system of this compound, formed by the fusion of the quinoxaline and furan (B31954) rings, is expected to give rise to fluorescent properties. Compounds with similar furo-quinoxaline structures are known to be fluorescent. For example, 2,3-Di(furan-2-yl)quinoxaline, a closely related analog, is reported to exhibit blue fluorescence. isca.me The development of novel molecular scaffolds based on dibenzo[f,h]furo[2,3-b]quinoxaline has led to materials with highly efficient deep blue emission and high photoluminescence quantum yields (PLQYs) of around 70-79%. scirp.org

The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the molecular structure and the surrounding environment. The methoxy (B1213986) group on the quinoxaline ring in the title compound can further modulate these properties through its electron-donating effect. Such compounds are of interest for applications as emitters in organic light-emitting diodes (OLEDs). The ability to tune the emission color and efficiency through chemical modification is a key driver of research in this area. mdpi.comresearchgate.net For a material to be effective in an OLED, it must exhibit not only strong fluorescence in the solid state but also good charge-carrier mobility to ensure efficient conversion of electrical energy into light.

Table 2: Photophysical Properties of Furo-Quinoxaline and Related Fluorescent Scaffolds

| Compound | Emission Color | Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|---|

| 2,3-Di(furan-2-yl)quinoxaline | Blue | Not Reported | isca.me |

| Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) | Deep Blue (424-445 nm) | ~70% | scirp.org |

| dP-diBFQ (diBFQ derivative) | - | 79.1% | scirp.org |

| 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitrile | - (Emission up to 520 nm) | up to 0.46 | researchgate.net |

Role in Organic Solar Cell Components and Related Devices

In the field of organic photovoltaics (OSCs), quinoxaline-based materials are frequently employed due to their electron-accepting nature and structural versatility. rsc.org They can function as non-fullerene acceptors (NFAs) or as building blocks in π-conjugated polymers that act as electron donors. The introduction of an electron-withdrawing quinoxaline unit into a polymer backbone or a small molecule acceptor can lower the LUMO energy level, which is crucial for achieving a sufficient energy offset for efficient charge separation at the donor-acceptor interface. mdpi.comresearchgate.net

Utility in Chemical Sensing and Detection Platforms

The structure of this compound, featuring nitrogen and oxygen heteroatoms with lone pairs of electrons, suggests its potential use in chemical sensing applications. These heteroatoms can act as binding sites for metal ions or other analytes. Upon binding, the electronic properties of the molecule can be perturbed, leading to a detectable change in its optical properties, such as a shift in absorption or a change in fluorescence intensity (chemosensing).

Quinoxaline and its derivatives have been explored as components of chemical sensors. For example, some heterocyclic compounds containing nitrogen and oxygen are investigated as corrosion inhibitors for metals like copper, where they form a protective film on the metal surface through coordination. scirp.orgresearchgate.net This interaction is a form of surface chemical recognition. The principle relies on the interaction between the molecule's active sites and the target species. The furan rings could also participate in non-covalent interactions, such as π-π stacking, which can be exploited in supramolecular sensing platforms. beilstein-journals.org

Potential as Chemical Ligands in Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The two nitrogen atoms of the quinoxaline ring can act as a bidentate chelate, similar to the well-studied 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) ligands. The formation of stable chelate rings with metal ions is a fundamental aspect of coordination chemistry. isca.me

Furthermore, the furan rings introduce additional possibilities. The oxygen atoms in the furan rings could potentially coordinate to metal centers, or the furan rings themselves could be chemically modified to introduce other coordinating groups. For instance, furan rings on terpyridine ligands have been used as precursors for creating carboxylic acid functionalities via oxidative cleavage, which can then act as additional binding sites. beilstein-journals.org The combination of the quinoxaline N-donor sites and the functionalizable furan units allows for the design of versatile ligands for creating mono- or polynuclear metal complexes with interesting photophysical, electrochemical, or catalytic properties. eurjchem.comisca.me

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For 2,3-Di-2-furanyl-6-methoxyquinoxaline , this would typically involve the reaction of 4-methoxy-1,2-phenylenediamine with 1,2-di(furan-2-yl)ethane-1,2-dione (furil). While this approach is foundational, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas for development include:

Green Chemistry Approaches: The use of environmentally benign solvents such as water or natural deep eutectic solvents (NADESs) can significantly improve the sustainability of the synthesis. datapdf.com Catalyst-free hydrothermal synthesis has also emerged as a rapid and clean method for preparing 2,3-diarylquinoxalines. uni.luspectrabase.com

Catalytic Systems: The exploration of novel catalysts, including metal-based catalysts (e.g., copper, palladium) and organocatalysts, can lead to higher yields, shorter reaction times, and milder reaction conditions. chemspider.comrsc.orgvscht.cz Nanocatalysts are also gaining traction due to their high efficiency and reusability. malariaworld.org

One-Pot and Multi-Component Reactions: Designing synthetic strategies that combine multiple steps into a single pot not only improves efficiency but also reduces waste. researchgate.netnist.gov The Petasis multicomponent reaction, for instance, offers an innovative route to quinoxalines. researchgate.net

Table 1: Potential Synthetic Routes for this compound

| Synthetic Approach | Reactants | Potential Advantages |

| Classical Condensation | 4-methoxy-1,2-phenylenediamine + 1,2-di(furan-2-yl)ethane-1,2-dione | Well-established, straightforward |

| Green Hydrothermal Synthesis | 4-methoxy-1,2-phenylenediamine + 1,2-di(furan-2-yl)ethane-1,2-dione in water | Environmentally friendly, fast, high yields |

| Catalytic Synthesis (e.g., Copper-catalyzed) | 4-methoxy-1,2-phenylenediamine + 1,2-di(furan-2-yl)ethane-1,2-dione with Cu catalyst | Mild conditions, high efficiency |

| Microwave-Assisted Synthesis | 4-methoxy-1,2-phenylenediamine + 1,2-di(furan-2-yl)ethane-1,2-dione | Rapid reaction times |

Integration of Advanced In-situ Spectroscopic Techniques

To optimize synthetic methodologies and gain a deeper understanding of reaction mechanisms, the integration of advanced in-situ spectroscopic techniques is crucial. Techniques such as real-time NMR, FT-IR, and Raman spectroscopy can monitor the formation of intermediates and products as the reaction progresses. This data is invaluable for identifying reaction kinetics, understanding the role of catalysts, and quickly optimizing reaction conditions.

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with spin trapping techniques, can be employed to study photoinduced processes and the generation of reactive oxygen species, which is relevant for applications in photochemistry and photobiology. beilstein-journals.orgnih.gov

Leveraging Machine Learning and Artificial Intelligence for Materials Discovery and Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science and drug discovery. vscht.cznist.govnih.govbldpharm.com For a compound like This compound , these computational tools can accelerate the discovery of its potential applications in several ways:

Virtual Screening: ML models can be trained on large datasets of known compounds to predict the biological activity or material properties of new molecules. datapdf.comuni.luchemspider.comrsc.orgnih.gov This allows for the rapid screening of vast virtual libraries to identify promising candidates for specific applications, such as anticancer agents or organic electronics. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties. vscht.cz By inputting specific property requirements, these models can propose novel quinoxaline (B1680401) derivatives with optimized characteristics.

Predictive Modeling: AI can predict key properties such as solubility, toxicity, and synthetic accessibility, which are critical for the development of new drugs and materials. datapdf.comnih.gov This can help to de-risk the development process and focus experimental efforts on the most promising candidates.

Table 2: Predicted Physicochemical Properties of a Related Compound (2,3-di-2-furanyl-6-methylquinoxaline)

| Property | Predicted Value |

| Molecular Formula | C17H12N2O2 |

| Monoisotopic Mass | 276.08987 Da |

| XlogP | 3.1 |

| Predicted Collision Cross Section ([M+H]+) | 159.9 Ų |

| Data for the 6-methyl analog as specific data for the 6-methoxy compound is not readily available. |

Expanding the Scope of Material and Chemical Applications

The unique combination of the electron-rich furan (B31954) rings and the electron-deficient quinoxaline core, along with the methoxy (B1213986) substituent, suggests a range of potential applications for This compound .

Organic Electronics: Quinoxaline derivatives are known for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as organic semiconductors. researchgate.netbeilstein-journals.org The furan moieties can enhance the π-conjugation and charge transport properties of the molecule, making it a candidate for these applications.

Fluorescent Probes: The quinoxaline scaffold is inherently fluorescent. uni.lu The specific substituents on This compound could lead to unique photophysical properties, making it a potential candidate for use as a fluorescent probe in biological imaging or as a sensor.

Medicinal Chemistry: Quinoxalines exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. spectrabase.commdpi.comijabbr.com The furan rings are also present in many biologically active compounds. Therefore, This compound warrants investigation for its potential therapeutic applications. The methoxy group can influence the compound's pharmacokinetic properties.

Q & A

Q. What are the standard synthetic protocols for preparing 2,3-Di-2-furanyl-6-methoxyquinoxaline?

- Methodological Answer : The compound can be synthesized via condensation of 1,2-diamines with α-diketones. For example:

- React 6-amino-2,3-di(furan-2-yl)quinoxaline (precursor) with triphosgene in dichloromethane and triethylamine to introduce the methoxy group at position 6 .

- Alternative routes involve cyclocondensation of substituted o-phenylenediamines with furan-containing diketones under reflux in ethanol or acetic acid .

- Key Parameters : Solvent choice (e.g., ethanol for milder conditions vs. acetic acid for accelerated cyclization), stoichiometric ratios (1:1 for diamine:diketone), and temperature control (70–100°C).

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze and NMR to verify substituent positions (e.g., methoxy at C6, furanyl groups at C2/C3). Compare with reported spectra of similar quinoxalines .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at calculated m/z).

- X-ray Crystallography : Resolve crystal structures to validate bond angles and dihedral angles between the quinoxaline core and substituents .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy at C6 vs. C7) influence the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 6-methoxy vs. 7-methoxy derivatives) and test for bioactivity (e.g., antimicrobial, anticancer). For example:

- Replace methoxy with halogen (Cl) or amino groups to modulate electron density and hydrogen-bonding capacity .

- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) and docking studies to assess binding affinity with target proteins .

Q. What strategies mitigate side reactions during quinoxaline functionalization (e.g., unwanted oxidation or ring-opening)?

- Methodological Answer :

- Controlled Reaction Conditions :

- Use inert atmospheres (N/Ar) to prevent oxidation of furanyl or methoxy groups .

- Optimize pH (e.g., acidic conditions for stable intermediates) and avoid excess reagents (e.g., triphosgene) to minimize byproducts .

- Byproduct Analysis : Employ LC-MS or TLC to track reaction progress and isolate intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., overlapping NMR peaks)?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., furanyl protons vs. quinoxaline aromatic protons) .

- Isotopic Labeling : Synthesize -labeled derivatives to clarify ambiguous carbon environments .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2,3-diphenylquinoxaline derivatives) from literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.